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molecular formula C7H12O4 B2943480 methyl 2-(hydroxymethyl)oxolane-2-carboxylate CAS No. 1447943-09-0

methyl 2-(hydroxymethyl)oxolane-2-carboxylate

Cat. No. B2943480
M. Wt: 160.169
InChI Key: IGNVPJSYOBPLSK-UHFFFAOYSA-N
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Patent
US09326973B2

Procedure details

10% Pd—C (80 mg, 0.753 mmol) was added under nitrogen to a solution of methyl 2-((benzyloxy)methyl)tetrahydrofuran-2-carboxylate (377 mg, 1.506 mmol) in MeOH (20 mL) in a Parr shaker bottle and hydrogenated at 30 psi overnight. The suspension was filtered and the filtrate was evaporated to dryness to afford methyl 2-(hydroxymethyl)tetrahydrofuran-2-carboxylate as a clear oil (0.43 g, 97.5%). 1H NMR (500 MHz, CHLOROFORM-d) δ ppm 4.10-3.98 (m, 2H), 3.85 (d, J=11.4 Hz, 1H), 3.78 (s, 3H), 3.69 (d, J=11.4 Hz, 1H), 2.19-2.12 (m, 1H), 2.09-2.02 (m, 1H), 2.01-1.93 (m, 2H).
Name
methyl 2-((benzyloxy)methyl)tetrahydrofuran-2-carboxylate
Quantity
377 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
80 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][CH2:9][C:10]1([C:15]([O:17][CH3:18])=[O:16])[CH2:14][CH2:13][CH2:12][O:11]1)C1C=CC=CC=1>CO.[Pd]>[OH:8][CH2:9][C:10]1([C:15]([O:17][CH3:18])=[O:16])[CH2:14][CH2:13][CH2:12][O:11]1

Inputs

Step One
Name
methyl 2-((benzyloxy)methyl)tetrahydrofuran-2-carboxylate
Quantity
377 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OCC1(OCCC1)C(=O)OC
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
80 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
OCC1(OCCC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.43 g
YIELD: PERCENTYIELD 97.5%
YIELD: CALCULATEDPERCENTYIELD 178.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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